molecular formula C7H8N2O B1657418 Formamide, N-(3-pyridinylmethyl)- CAS No. 56625-04-8

Formamide, N-(3-pyridinylmethyl)-

Cat. No.: B1657418
CAS No.: 56625-04-8
M. Wt: 136.15 g/mol
InChI Key: MTZSCSUNHLJVTD-UHFFFAOYSA-N
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Description

Formamide, N-(3-pyridinylmethyl)- is a chemical compound with the CAS number 56625-04-8 . It is used in various applications including as a laboratory chemical .


Synthesis Analysis

Formamide can be synthesized from CO2 and H2O with Nickel Iron Nitride Heterostructures under Mild Hydrothermal Conditions . Another method involves the promotion of the preparation of N,Nʹ -diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO 3 H) solid acid catalyst .


Chemical Reactions Analysis

Formamide can undergo various chemical reactions. For instance, it can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . It can also undergo N-formylation of amines .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, which could potentially include Formamide, N-(3-pyridinylmethyl)-, is generally associated with the inhibition of PGE 2 generated by COX enzymes .

Safety and Hazards

Formamide is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could focus on developing new methods for the synthesis of Formamide, N-(3-pyridinylmethyl)-. For instance, an approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . This could potentially be applied to the synthesis of Formamide, N-(3-pyridinylmethyl)-.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4,6H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSCSUNHLJVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481414
Record name Formamide, N-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56625-04-8
Record name Formamide, N-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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